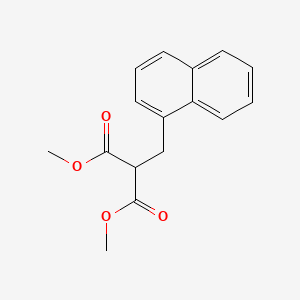

Dimethyl 2-(naphthalen-1-ylmethyl)malonate

Description

Dimethyl 2-(naphthalen-1-ylmethyl)malonate is a malonate derivative featuring a naphthalene substituent at the central carbon of the malonate core. The compound is structurally characterized by two ester groups (dimethyl) and a bulky naphthalen-1-ylmethyl group, which imparts unique steric and electronic properties. For instance, dimethyl malonate reacts with methyl 2-acetylbenzoate under basic conditions (KOH or K₂CO₃) to form 3,3-disubstituted phthalides, highlighting the versatility of malonates in constructing quaternary carbons .

Properties

IUPAC Name |

dimethyl 2-(naphthalen-1-ylmethyl)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O4/c1-19-15(17)14(16(18)20-2)10-12-8-5-7-11-6-3-4-9-13(11)12/h3-9,14H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXXYPVAENVSLGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=CC2=CC=CC=C21)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 2-(naphthalen-1-ylmethyl)malonate can be synthesized through several methods. One common approach involves the alkylation of dimethyl malonate with 1-(bromomethyl)naphthalene in the presence of a base such as sodium hydride. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in optimizing the production process .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-(naphthalen-1-ylmethyl)malonate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can yield alcohol derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Dimethyl 2-(naphthalen-1-ylmethyl)malonate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of dimethyl 2-(naphthalen-1-ylmethyl)malonate involves its interaction with various molecular targets. The naphthalene ring can participate in π-π interactions, while the malonate moiety can undergo nucleophilic attacks. These interactions facilitate the compound’s incorporation into larger molecular frameworks and its reactivity in different chemical environments .

Comparison with Similar Compounds

Comparison with Similar Compounds

Malonate esters are a versatile class of compounds with applications in organic synthesis, coordination chemistry, and materials science. Below is a detailed comparison of dimethyl 2-(naphthalen-1-ylmethyl)malonate with structurally or functionally related malonate derivatives:

Aromatic-Substituted Malonates

- Dimethyl 2-(4-Chloro-2-Nitrophenyl)malonate (): This compound features a nitro and chloro-substituted phenyl group. It is used as a regulatory-compliant reference material in pharmaceutical synthesis.

Dimethyl (5-Methyl-2,4-Dinitrophenyl)malonate ():

The electron-withdrawing nitro groups increase electrophilicity at the central carbon, making this compound highly reactive in Michael additions or cyclization reactions. In contrast, the naphthalene group in the target compound likely stabilizes intermediates through π-π interactions .

Heterocyclic/Alkyl-Substituted Malonates

Diethyl 2-(1-Naphthylmethyl)tetrahydrofurfurylmalonate ():

This derivative combines a naphthalene group with a tetrahydrofuran (THF) moiety. The THF group introduces oxygen-based polarity, enhancing solubility in polar solvents compared to the purely aromatic naphthalene derivative.- This contrasts with the linear naphthalen-1-ylmethyl group in the target compound, which may allow for more efficient cyclization or coupling reactions .

Malonates in Coordination Chemistry

- Hafnium/Zirconium Malonate Complexes ():

Homoleptic malonate complexes (e.g., [Hf(dmml)₄], dmml = dimethyl malonate) demonstrate lower melting points (62°C for diethyl malonate complexes) and higher volatility than traditional β-diketonate complexes. The naphthalene-substituted malonate could further enhance thermal stability due to aromatic rigidity, making it promising for metal-organic chemical vapor deposition (MOCVD) .

Key Data Tables

Table 1: Comparison of Physical and Reactivity Properties

| Compound | Substituent | Melting Point (°C) | Key Reactivity | Application |

|---|---|---|---|---|

| This compound | Naphthalen-1-ylmethyl | Not reported | Sterically hindered nucleophilic additions | Synthesis of polyaromatic systems |

| Dimethyl 2-(4-chloro-2-nitrophenyl)malonate | 4-Chloro-2-nitrophenyl | Not reported | Electrophilic aromatic substitution | Pharmaceutical reference standards |

| [Hf(dmml)₄] | Dimethyl malonate | 62 (diethyl analog) | High volatility, low decomposition temp | MOCVD of HfO₂ thin films |

Biological Activity

Dimethyl 2-(naphthalen-1-ylmethyl)malonate is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

This compound features a naphthalene ring attached to a malonate moiety, which provides a unique framework for biological interactions. The molecular formula is , with a molecular weight of approximately 256.29 g/mol. The presence of the naphthalene group may enhance its lipophilicity, facilitating interactions with biological membranes.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. Key mechanisms include:

- π-π Interactions : The naphthalene ring can engage in π-π stacking interactions with aromatic residues in proteins, potentially influencing protein conformation and function.

- Nucleophilic Attack : The malonate moiety can undergo nucleophilic attack, allowing the compound to participate in various biochemical pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Compounds containing malonate groups have been shown to possess antimicrobial properties. For instance, studies on related compounds indicated significant antibacterial activity against pathogens such as Xanthomonas oryzae .

- Antiviral Properties : Chalcone derivatives with malonate functionalities have demonstrated antiviral effects, suggesting that this compound could be explored for similar applications .

- Pharmaceutical Applications : The compound is being investigated as a precursor for various pharmaceutical agents due to its structural versatility and potential efficacy in drug design .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Alkylation Reactions : Utilizing phase-transfer catalysis for the α-alkylation of malonates has been reported to yield high enantioselectivity and efficiency .

- Oxidation and Reduction : The compound can undergo oxidation to form carboxylic acids or reduction to yield alcohol derivatives, which can further be modified for desired biological activities .

Study on Antimicrobial Activity

A study evaluated various chalcone malonate derivatives, including those structurally related to this compound. Results showed that specific derivatives exhibited potent antibacterial activity against Xanthomonas oryzae, indicating the potential of this class of compounds in agricultural applications .

Research on Antiviral Effects

In another investigation, related malonate compounds were synthesized and tested for antiviral activity. The results suggested that these compounds could serve as effective antiviral agents, paving the way for further research into this compound's potential in treating viral infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.